4-(1H-Imidazol-2-ylamino)-benzoic acid
Description
4-(1H-Imidazol-2-ylamino)-benzoic acid is a benzoic acid derivative featuring an imidazole ring connected via an amino group at the para position. Imidazole-containing benzoic acid derivatives are widely explored for their biological activities, including kinase inhibition (e.g., CK2) , cholinesterase modulation , and roles in crystal engineering . The imidazole moiety’s hydrogen-bonding capacity and aromaticity often enhance interactions with biological targets, making this scaffold a promising candidate for drug development.
Properties
IUPAC Name |
4-(1H-imidazol-2-ylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)7-1-3-8(4-2-7)13-10-11-5-6-12-10/h1-6H,(H,14,15)(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBKTJWXBNXSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-2-ylamino)-benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-2-ylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-(1H-Imidazol-2-ylamino)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives
- Structure: A dihydroisoquinoline group is attached to the benzoic acid via a methylene bridge.
- Synthesis: Prepared via condensation of tetrahydroisoquinoline derivatives with 4-(bromomethyl)benzoic acid, followed by amidation or esterification .
- Activity : These derivatives exhibit potent butyrylcholinesterase (BChE) inhibition, with structure-activity relationship (SAR) studies showing that aromatic amines and tryptamine substituents enhance potency .
4-[1-(2-Hydroxypropyl)-4,5-Diphenyl-1H-imidazol-2-yl]benzoic Acid
- Structure : Features a 4,5-diphenyl-substituted imidazole linked to benzoic acid via a hydroxypropyl group .
- Crystal Data : The imidazole ring adopts a planar conformation, with hydrogen bonds involving the hydroxypropyl group stabilizing the crystal lattice .
- Comparison: The diphenyl substitution and hydroxypropyl chain introduce hydrophobicity and hydrogen-bonding sites, which may influence solubility and target binding compared to the simpler amino-linked imidazole in the target compound.
4-(4-Phenylthiazol-2-ylamino)benzoic Acid Derivatives
- Structure: Substitutes imidazole with a thiazole ring, connected via an amino group .
- Activity: These derivatives act as non-ATP competitive CK2 inhibitors. Compound 8e (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) demonstrated high potency and apoptosis induction in cellular assays .
- Comparison : Replacing imidazole with thiazole alters electronic properties and binding modes. Thiazole’s sulfur atom may enhance π-π stacking, whereas imidazole’s nitrogen atoms could favor hydrogen bonding.
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
- Structure : Fused imidazole-thiadiazole rings attached to indole or methoxybenzyl groups .
- Synthesis : Synthesized via cyclization of thiosemicarbazide with substituted acetic acids under acidic conditions .
- Comparison : The fused heterocyclic system increases rigidity and may improve metabolic stability compared to the single imidazole ring in the target compound.
4-({[(1H-Benzimidazol-2-ylthio)acetyl]amino}methyl)benzoic Acid
- Structure: Incorporates a benzimidazole-thioether linkage instead of an imidazole-amino group .
Data Table: Structural and Functional Comparison
Key Research Findings and SAR Insights
- Imidazole vs. Thiazole : Thiazole-based analogs () show superior kinase inhibition due to sulfur’s electronegativity, whereas imidazole derivatives may excel in hydrogen-bond-driven targets like BChE .
- Substituent Effects : Bulky groups (e.g., diphenyl in ) improve structural stability but may reduce solubility. Polar groups (e.g., hydroxypropyl) enhance crystal packing and bioavailability .
- Linker Flexibility: Amino linkers (target compound) offer conformational flexibility, while rigid fused rings () may restrict binding modes but improve metabolic resistance .
Biological Activity
4-(1H-Imidazol-2-ylamino)-benzoic acid, also known as 4-(1H-imidazol-2-yl)benzoic acid, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in mimicking histidine residues in proteins, allowing the compound to participate in enzyme catalysis and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and infections .
- Receptor Modulation : Its structural similarity to natural ligands enables it to bind to receptors, modulating their activity and influencing cellular responses .
Pharmacological Applications
This compound has been explored for various pharmacological applications:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties. For example, it has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.97 to 62.5 μg/mL .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). In vitro studies revealed IC50 values indicating potent anti-proliferative activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.97 μg/mL | |
| Antifungal | Candida albicans | 62.5 μg/mL | |
| Anticancer | MCF-7 | 7.49 μM | |
| Anticancer | HCT116 | 23.31 μM |
Case Study: Enzyme Inhibition
In a study investigating the enzyme inhibition potential of this compound, researchers found that it effectively inhibited acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50 value of 8.14 ± 0.65 µM, indicating its potential as a therapeutic agent for cognitive enhancement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
